7-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Description
7-benzyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C24H22N4O5 and its molecular weight is 446.463. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
Heterocyclic Compound Synthesis : Research by Abu‐Hashem, Al-Hussain, and Zaki (2020) explores the synthesis of complex heterocyclic compounds, including pyrimidine derivatives, showcasing the versatility and potential applications in chemical synthesis (Abu‐Hashem et al., 2020).
Method Development in Organic Chemistry : Majumdar, Das, and Jana (1998) developed methods for synthesizing pyrrolo[3,2-d]pyrimidine derivatives, highlighting the compound's significance in advancing organic synthesis techniques (Majumdar et al., 1998).
Catalysis and Reaction Mechanisms : Troxler and Weber's (1974) work on the reaction between aminobenzimidazole and dimethyl acetylenedicarboxylate to yield pyrimido[1, 2-a]benzimidazoles demonstrates the compound's role in understanding catalysis and reaction mechanisms in organic chemistry (Troxler & Weber, 1974).
Biological and Pharmaceutical Applications
Antitumor and Anticancer Research : The synthesis and evaluation of pyrido[2,3-d]pyrimidine derivatives by Grivsky et al. (1980) indicate potential applications in developing antitumor and anticancer agents (Grivsky et al., 1980).
Anti-Inflammatory and Analgesic Agents : Research by Petrie et al. (1985) on pyrazolo[3,4-d]pyrimidine ribonucleosides highlights their biological activity and potential as anti-inflammatory and analgesic agents (Petrie et al., 1985).
Antibacterial Agents : Palkar et al. (2017) synthesized novel benzo[d]thiazolyl substituted pyrazol-5-ones, showing promise as antibacterial agents, demonstrating the compound's role in developing new antibiotics (Palkar et al., 2017).
5-Lipoxygenase Inhibition and Cytotoxicity : Rahmouni et al. (2016) synthesized pyrazolopyrimidines with significant activity against certain viruses and tumors, indicating the compound's potential in targeted therapies (Rahmouni et al., 2016).
Marine-sourced Drug Synthesis : Joshi and Dodge (2021) focused on the total synthesis of a marine-sourced pyrimidinyl benzamide, highlighting its potential as a template for new antibacterial drugs (Joshi & Dodge, 2021).
Properties
IUPAC Name |
7-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5/c1-26-22-17(23(30)27(2)24(26)31)13-18(28(22)14-15-6-4-3-5-7-15)21(29)25-16-8-9-19-20(12-16)33-11-10-32-19/h3-9,12-13H,10-11,14H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYYSHYZACWVCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)OCCO5)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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